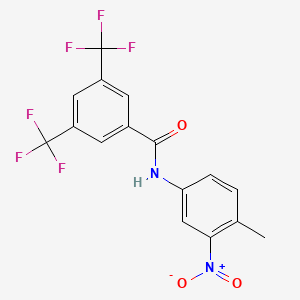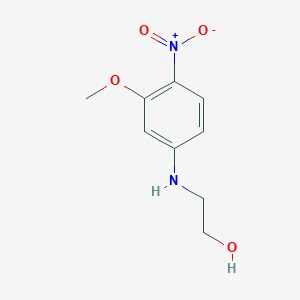
4-(2-Hydroxyethylamino)-2-methoxynitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethylamino)-2-methoxynitrobenzene is an organic compound that features a nitro group, a methoxy group, and a hydroxyethylamino group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethylamino)-2-methoxynitrobenzene typically involves the nitration of 2-methoxyaniline followed by the introduction of the hydroxyethylamino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
After nitration, the resulting 4-nitro-2-methoxyaniline undergoes a nucleophilic substitution reaction with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethylamino group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Hydroxyethylamino)-2-methoxynitrobenzene can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like iron powder in acidic conditions.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(2-Hydroxyethylamino)-2-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Hydroxyethylamino)-2-methoxynitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Hydroxyethylamino)-2-methoxynitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, while the nitro and methoxy groups can participate in electronic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethylamino)-3-nitrotoluene: Similar structure but with a methyl group instead of a methoxy group.
4-(2-Hydroxyethylamino)-2-methoxyaniline: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(2-Hydroxyethylamino)-2-methoxynitrobenzene is unique due to the presence of both a nitro group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC 名称 |
2-(3-methoxy-4-nitroanilino)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-6-7(10-4-5-12)2-3-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3 |
InChI 键 |
IFQQXDNTTZOEFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NCCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


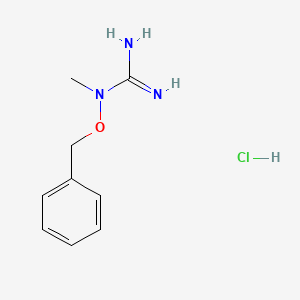
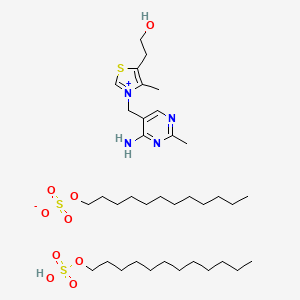
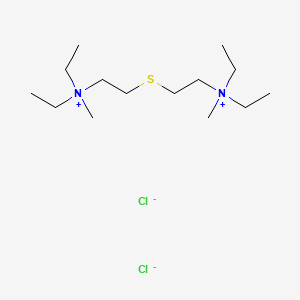
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)


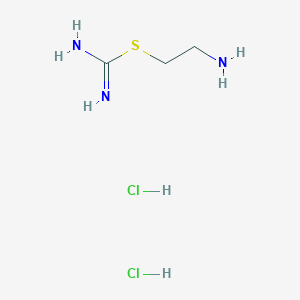
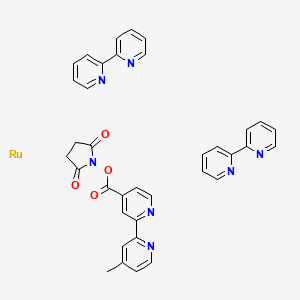


![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
